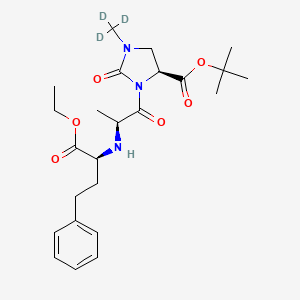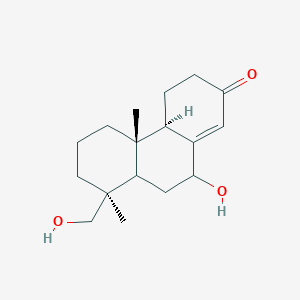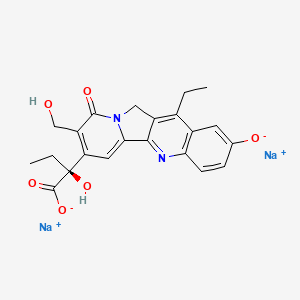
Imidapril tert-butyl ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidapril tert-butyl ester-d3 is a complex organic compound that features a tert-butyl ester group. This compound is notable for its intricate structure, which includes multiple chiral centers and a trideuteriomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Imidapril tert-butyl ester-d3 involves several stepsThe synthesis can be carried out using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . Industrial production methods may involve large-scale flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Imidapril tert-butyl ester-d3 is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The tert-butyl ester group can undergo hydrolysis, releasing the active imidazolidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The trideuteriomethyl group may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and imidazolidine derivatives. Compared to these compounds, Imidapril tert-butyl ester-d3 is unique due to its trideuteriomethyl group, which can enhance stability and binding affinity. Other similar compounds include:
- tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-methylimidazolidine-4-carboxylate
- This compound .
This compound’s unique structure and properties make it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C₂₄H₃₂D₃N₃O₆ |
|---|---|
Molecular Weight |
464.57 |
Synonyms |
(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-(methyl-d3)-2-oxo-4-Imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III-d5](/img/new.no-structure.jpg)


